molecular formula C14H9NO3 B097288 (4-Cyanophenyl) phenyl carbonate CAS No. 17175-15-4

(4-Cyanophenyl) phenyl carbonate

Cat. No.: B097288
CAS No.: 17175-15-4
M. Wt: 239.23 g/mol
InChI Key: NDAZHUOVVOFBHT-UHFFFAOYSA-N
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Description

(4-Cyanophenyl) phenyl carbonate is a specialized chemical reagent of significant interest in synthetic organic chemistry and reaction mechanism studies. Its primary research application lies in investigating nucleophilic substitution reactions, where it serves as a model substrate for understanding kinetics and nucleofugality hierarchies—the relative leaving group abilities of different phenolate anions. Studies have shown that carbonate esters like this are valuable for probing the factors that control reaction mechanisms and product distributions in synthetic pathways . Beyond fundamental mechanistic studies, phenyl carbonate esters as a chemical class have demonstrated practical utility in advanced materials science. Research indicates that structurally similar phenyl carbonates are evaluated as functional additives in lithium-ion battery electrolytes, where they can contribute to improved performance and safety characteristics . Furthermore, the 4-cyanophenyl moiety is a recognized structural component in medicinal chemistry, frequently appearing in the synthesis of bioactive molecules. For instance, it is a key building block in developing potent enzyme inhibitors, such as dual aromatase-steroid sulfatase inhibitors (DASIs) investigated for potential therapeutic applications . This compound is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17175-15-4

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

(4-cyanophenyl) phenyl carbonate

InChI

InChI=1S/C14H9NO3/c15-10-11-6-8-13(9-7-11)18-14(16)17-12-4-2-1-3-5-12/h1-9H

InChI Key

NDAZHUOVVOFBHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies for Phenyl 4 Cyanophenyl Carbonate

Established Synthetic Routes and Reaction Conditions

The creation of unsymmetrical diaryl carbonates can be approached through several established chemical strategies. These methods generally involve the formation of a carbonate functional group linking two different aryl moieties, in this case, a phenyl group and a 4-cyanophenyl group.

Carbonylation reactions represent a fundamental route to carbonate synthesis, utilizing carbon monoxide (CO) or carbon dioxide (CO2) as a C1 source. acs.org A key strategy is the oxidative carbonylation of phenols. In a potential synthesis for (4-Cyanophenyl) phenyl carbonate, a mixture of phenol (B47542) and 4-cyanophenol could be reacted with carbon monoxide and an oxidant, often in the presence of a palladium catalyst. liv.ac.ukresearchgate.net The catalytic cycle typically involves the formation of a palladium-phenoxide complex, followed by CO insertion and subsequent reaction with the second phenol to yield the unsymmetrical diaryl carbonate. liv.ac.uk The development of these methods is driven by the desire to avoid hazardous reagents like phosgene (B1210022). frontiersin.orgamanote.comrsc.org

Ullmann-type coupling reactions provide a classic method for forming carbon-oxygen bonds, which can be adapted for diaryl carbonate synthesis. rsc.orgarkat-usa.org This approach would involve the copper-catalyzed reaction of an aryl halide with a phenol. acs.orgnih.gov For the target molecule, this could entail coupling 4-cyanophenyl chloroformate with phenol or phenyl chloroformate with 4-cyanophenol in the presence of a copper catalyst and a base. Modern advancements in Ullmann couplings often employ ligands to facilitate the reaction under milder conditions and improve yields, making it a more viable route for complex molecules. nih.govresearchgate.net

Transesterification is one of the most widely employed methods for synthesizing diaryl carbonates. researchgate.net This process involves the exchange of an alkoxy or aryloxy group of a carbonate with an alcohol or phenol. researchgate.netnih.gov To synthesize this compound, one could perform a transesterification between diphenyl carbonate and 4-cyanophenol, or between di(4-cyanophenyl) carbonate and phenol. The reaction is typically catalyzed by a base or a Lewis acid. beilstein-journals.org

Another prominent approach is the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with the desired phenols. beilstein-journals.orgresearchgate.netrsc.org This would be a two-step process where DMC first reacts with phenol to form methyl phenyl carbonate, which is then reacted with 4-cyanophenol. The reaction equilibrium is often driven forward by removing the liberated methanol (B129727). nih.gov Various catalytic systems, including ionic liquids, have been developed to enhance the efficiency of these reactions. beilstein-journals.org

The synthesis of analogues provides insight into the reactivity of the phenolic precursors. A well-documented example is the preparation of tert-Butyl 4-cyanophenyl carbonate. This compound is synthesized by reacting 4-cyanophenol with di-tert-butyl dicarbonate. The reaction is typically conducted in a solvent like dichloromethane and requires a base, such as triethylamine, and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (DMAP). The solution is stirred at room temperature for several hours to yield the final product as a white solid.

Synthesis of tert-Butyl 4-Cyanophenyl Carbonate
Reactant 1Reactant 2CatalystBaseSolventReaction Time
4-CyanophenolDi-tert-butyl dicarbonate4-Dimethylaminopyridine (DMAP)TriethylamineDichloromethane6 hours

Advanced Synthetic Approaches and Methodological Refinements

Continuous innovation in synthetic chemistry has led to more efficient and environmentally benign methods for carbonate synthesis. These advancements primarily focus on the development of novel catalytic systems.

The efficiency and selectivity of carbonate synthesis, particularly through transesterification and carbonylation, are heavily dependent on the catalyst employed. Research has explored a wide range of both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Early research utilized homogeneous catalysts like metal halides and alkoxides of titanium, tin, and aluminum. These catalysts are effective but can be difficult to separate from the reaction mixture. For the transesterification of dimethyl carbonate with phenol, titanium tetrabutoxide has been shown to achieve high selectivity.

Heterogeneous Catalysts: To overcome the separation issues of homogeneous catalysts, significant research has been dedicated to developing solid catalysts. These include:

Metal Oxides: Catalysts such as PbO supported on MgO have shown good performance in the synthesis of diphenyl carbonate from phenol and dimethyl carbonate.

Zeolites: Nanocrystalline zeolites like ZSM-5 have been used to catalyze the carboxymethylation of alcohols with DMC to produce unsymmetrical carbonates. researchgate.net

Li-incorporated MCM-41: This heterogeneous catalyst has been successfully used for the transesterification of glycerol (B35011) with dimethyl carbonate, demonstrating the potential of modified silica frameworks in carbonate synthesis. nih.govrsc.org

Ionic Liquids: Imidazolium-based ionic liquids have been employed as catalysts for the transesterification of DMC with various alcohols, offering mild reaction conditions. beilstein-journals.org

The choice of catalyst is crucial for optimizing reaction rates, yields, and selectivity, particularly in the synthesis of unsymmetrical carbonates where competing side reactions can occur.

Green Chemistry Principles in Phenyl (4-Cyanophenyl) Carbonate Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Traditional methods for carbonate synthesis often involve hazardous reagents like phosgene. Modern approaches seek to replace such chemicals with more benign alternatives.

One of the key green alternatives is the use of dimethyl carbonate (DMC) as a carbonylating agent. DMC is a non-toxic and biodegradable reagent that can be used in transesterification reactions with 4-cyanophenol and phenol, often facilitated by a catalyst. This approach avoids the use of highly toxic phosgene and its derivatives.

Another green strategy is the use of solvent-free, or solventless, reaction conditions. Conducting the synthesis without a solvent reduces waste and the environmental impact associated with solvent production and disposal. Such reactions are often facilitated by solid catalysts.

The principles of atom economy can also be applied by selecting synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproducts. Catalytic methods are central to achieving high atom economy. The use of organocatalysts, for example, is a growing area in green chemistry for carbonate synthesis.

Below is a table summarizing the comparison between traditional and greener synthetic approaches for aryl carbonates, which are applicable to the synthesis of this compound.

FeatureTraditional Method (e.g., Phosgene-based)Greener Alternative (e.g., DMC-based)
Carbonylating Agent Phosgene or its derivatives (e.g., phenyl chloroformate)Dimethyl Carbonate (DMC)
Toxicity of Reagents HighLow
Byproducts Often toxic and corrosive (e.g., HCl)Methanol (can be recycled)
Solvent Use Often requires chlorinated solventsCan be performed solvent-free or in greener solvents
Catalyst Often stoichiometric base is requiredCatalytic amounts of a base or other catalyst
Safety Concerns High due to the handling of phosgeneSignificantly lower

Purity Assessment and Isolation Techniques in Synthetic Protocols

Following the synthesis of this compound, a robust purification and characterization process is essential to ensure the desired product quality. The isolation and purification of the crude product are typically achieved through standard laboratory techniques.

A common method for the preparation of substituted-phenyl phenyl carbonates involves the reaction of phenyl chloroformate with the corresponding substituted phenol, in this case, 4-cyanophenol, in the presence of a base like triethylamine in an anhydrous solvent such as ether researchgate.net. After the reaction is complete, the triethylamine hydrochloride salt, a byproduct, is typically removed by filtration. The filtrate is then concentrated to yield the crude product.

Purification of the crude this compound is often accomplished by column chromatography over silica gel researchgate.net. A suitable eluent system, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is used to separate the desired product from any unreacted starting materials or byproducts.

The purity of the isolated compound is then assessed using various analytical methods. The melting point of the crystalline solid is a primary indicator of purity; a sharp melting point range suggests a high degree of purity researchgate.net. Spectroscopic techniques are also crucial for structural confirmation and purity assessment. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure by identifying the chemical shifts and integration patterns of the protons on the phenyl and cyanophenyl rings researchgate.net. High-Performance Liquid Chromatography (HPLC) is another powerful technique for determining the purity of the final product by detecting and quantifying any impurities.

The following table outlines the common techniques used for the purification and purity assessment of this compound.

TechniquePurposeDetails
Filtration Removal of solid byproductsUsed to remove salts like triethylamine hydrochloride formed during the reaction.
Column Chromatography PurificationSeparation of the target compound from impurities based on polarity. Silica gel is a common stationary phase.
Recrystallization PurificationAn alternative or additional purification step for solid compounds to achieve high purity.
Melting Point Analysis Purity AssessmentA narrow and sharp melting point range is indicative of a pure compound.
¹H NMR Spectroscopy Structural Confirmation & Purity AssessmentProvides information about the molecular structure and can reveal the presence of proton-containing impurities.
HPLC Purity AssessmentA highly sensitive method for quantifying the purity of the compound and detecting trace impurities.

Spectroscopic and Structural Elucidation of Phenyl 4 Cyanophenyl Carbonate

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the atomic connectivity and electronic environments within (4-Cyanophenyl) phenyl carbonate can be established.

Probing Electronic Environments via ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are dictated by the distinct electronic environments of the phenyl and 4-cyanophenyl rings. The electron-withdrawing nature of the cyano (-C≡N) group and the carbonate linkage (-O(C=O)O-) significantly influences the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the protons on the 4-cyanophenyl ring are expected to appear at a higher chemical shift (further downfield) compared to those on the unsubstituted phenyl ring. This is due to the deshielding effect of the cyano group, which withdraws electron density from the aromatic ring. The protons on the phenyl ring will exhibit chemical shifts typical for a phenoxy group.

Similarly, in the ¹³C NMR spectrum, the carbons of the 4-cyanophenyl ring are deshielded. The carbon atom directly attached to the cyano group (ipso-carbon) and the cyano carbon itself will have characteristic chemical shifts. The carbonyl carbon of the carbonate group is highly deshielded and typically appears significantly downfield, often in the range of 150-160 ppm.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho)7.20 - 7.30121.0 - 122.0
Phenyl C-H (meta)7.40 - 7.50129.0 - 130.0
Phenyl C-H (para)7.30 - 7.40126.0 - 127.0
Phenyl C (ipso)-150.0 - 151.0
4-Cyanophenyl C-H (ortho to -O)7.35 - 7.45122.0 - 123.0
4-Cyanophenyl C-H (meta to -O)7.70 - 7.80133.0 - 134.0
4-Cyanophenyl C (ipso to -O)-154.0 - 155.0
4-Cyanophenyl C (ipso to -CN)-110.0 - 111.0
Carbonyl C=O-151.0 - 152.0
Cyano C≡N-117.0 - 118.0

Elucidation of Molecular Connectivity through 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides information on the electronic environment, 2D NMR experiments are essential for unambiguously confirming the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons within the phenyl ring and within the 4-cyanophenyl ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the specific ¹³C signals to their attached protons on both aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity across several bonds. Key correlations would include those from the aromatic protons to the central carbonyl carbon, unequivocally linking the two aromatic rings through the carbonate bridge. For instance, the protons ortho to the carbonate oxygen on both rings would show a correlation to the C=O carbon signal.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes. mt.com These two methods are often complementary.

For this compound, the key functional groups are the nitrile, the carbonate, and the aromatic rings.

Nitrile (C≡N) Stretch: This vibration gives rise to a sharp, intense absorption in the FT-IR spectrum, typically found in the 2220-2240 cm⁻¹ region. In related cyanophenol compounds, this band appears around 2234 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretch: The carbonate group exhibits a very strong C=O stretching absorption in the FT-IR spectrum, generally between 1740 cm⁻¹ and 1780 cm⁻¹.

C-O Stretches: The asymmetric and symmetric C-O stretching vibrations of the carbonate ester linkage produce strong bands in the fingerprint region of the FT-IR spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹.

Aromatic Vibrations: The C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
NitrileC≡N Stretch2220 - 2240Strong, Sharp
CarbonateC=O Stretch1740 - 1780Very Strong
CarbonateAsymmetric C-O Stretch1200 - 1300Strong
CarbonateSymmetric C-O Stretch1000 - 1100Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₄H₉NO₃), the calculated exact mass allows for unambiguous formula confirmation.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion (M⁺•) of this compound is formed, it can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a roadmap of the molecule's structure. chemguide.co.uk

Expected key fragmentation pathways include:

Cleavage of the C-O bond between the phenyl ring and the carbonate oxygen, leading to the formation of a [M - C₆H₅O]⁺ ion.

Cleavage of the C-O bond on the other side, resulting in a [M - C₇H₄NO]⁺ ion.

Loss of a carbon dioxide molecule (CO₂) from fragment ions is a common pathway for carbonates.

Formation of ions corresponding to the cyanophenyl cation [C₇H₄N]⁺ and the phenyl cation [C₆H₅]⁺.

Ion/Fragment Chemical Formula Description
[M]⁺•[C₁₄H₉NO₃]⁺•Molecular Ion
[M - C₆H₅O]⁺[C₈H₄NO₂]⁺Loss of a phenoxy radical
[M - C₇H₄NO]⁺[C₇H₅O₂]⁺Loss of a cyanophenoxy radical
[C₇H₄N]⁺[C₇H₄N]⁺Cyanophenyl cation
[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Single-Crystal X-ray Diffraction Studies on Structural Conformation and Supramolecular Assembly

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com While a crystal structure for this compound is not publicly available, extensive data exists for the closely related analogue, tert-Butyl 4-cyanophenyl carbonate, which provides valuable insights into the expected structural features. nih.gov

In this analogue, the molecule adopts a specific conformation defined by its bond lengths, angles, and the spatial relationship between the functional groups. The crystal packing reveals how individual molecules arrange themselves to form a stable, repeating lattice. For tert-Butyl 4-cyanophenyl carbonate, a herringbone-type packing is observed, and there are no significant intermolecular interactions like strong hydrogen bonds. nih.gov This arrangement is driven by weaker van der Waals forces.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The geometric parameters obtained from SCXRD offer a quantitative description of the molecular structure. Data from the analogue tert-Butyl 4-cyanophenyl carbonate can be used to infer the likely geometry of this compound. nih.gov The carbonate group is expected to be planar, and the bond lengths within the aromatic rings will be consistent with standard sp² hybridized carbon-carbon bonds. The C≡N triple bond length is characteristically short.

Bond Lengths: The C=O bond of the carbonate is significantly shorter than the C-O single bonds. The C-C bonds within the aromatic rings are intermediate between single and double bonds.

Bond Angles: The angles around the sp² hybridized carbonyl carbon are expected to be close to 120°. The angles within the phenyl rings are approximately 120°, consistent with a hexagonal geometry.

Selected Geometric Parameters from the Analogue tert-Butyl 4-cyanophenyl carbonate nih.gov

Parameter Atoms Involved Value
Bond LengthN1—C21.1493 (15) Å
Bond LengthO1—C11.1965 (13) Å
Bond LengthO2—C11.3411 (12) Å
Bond LengthO2—C31.4170 (12) Å
Bond AngleO1—C1—O2125.79 (10) °
Bond AngleO1—C1—O3125.10 (10) °
Bond AngleO2—C1—O3109.10 (9) °
Torsional AngleC4—C3—O2—C1-179.62 (8) °
Torsional AngleO1—C1—O2—C32.50 (16) °

Investigation of Crystal Packing Motifs and Intermolecular Interactions (e.g., Herringbone Packing)

The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the macroscopic properties of the material. In the case of aromatic compounds like Phenyl (4-cyanophenyl) carbonate, packing motifs are often governed by a delicate balance of forces including dipole-dipole interactions, van der Waals forces, and potential π-π stacking or C-H···π interactions.

While the specific crystal structure of Phenyl (4-cyanophenyl) carbonate is not extensively detailed in the searched literature, analysis of a closely related analogue, tert-Butyl 4-cyanophenyl carbonate, provides significant insight into the likely packing arrangement nih.gov. X-ray diffraction studies of this compound reveal a distinct herringbone packing motif nih.gov. This type of packing is common for planar aromatic molecules and is characterized by a T-shaped arrangement between adjacent molecules, which minimizes repulsive π-π interactions while maximizing attractive C-H···π interactions.

In the crystal structure of tert-Butyl 4-cyanophenyl carbonate, the molecules are organized in a two-dimensional herringbone pattern when viewed down the a-axis. This arrangement involves two molecules oriented in opposite directions in each turn of the packing nih.gov. Such a motif is an efficient way to fill space and satisfy the energetic requirements for crystal stability. While this specific study notes the absence of other significant intermolecular interactions for tert-Butyl 4-cyanophenyl carbonate, it is common for related organic structures to exhibit weak C—H⋯O contacts, particularly involving the carbonate group's oxygen atoms researchgate.netnih.gov. The cyano group, with its significant dipole moment, is also a key player in directing the crystal packing, often participating in dipole-dipole interactions with neighboring molecules rsc.orgresearchgate.net. For instance, intermolecular close contacts between antiparallel cyano groups are observed in the crystal lattices of similar mesogenic compounds researchgate.net.

The crystallographic data for the analogue, tert-Butyl 4-cyanophenyl carbonate, which crystallizes in the monoclinic system, is summarized in the table below.

Crystal Data for tert-Butyl 4-cyanophenyl carbonate
Empirical Formula C₁₂H₁₃NO₃
Formula Weight 219.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.7347 (7)
b (Å) 14.3237 (16)
c (Å) 13.7727 (16)
β (°) 101.110 (1)
Volume (ų) 1110.1 (2)
Z 4
Temperature (K) 296
Radiation Mo Kα
μ (mm⁻¹) 0.10
Data sourced from a study on a related compound nih.gov.

This herringbone arrangement, as seen in the analogue, is a recurring motif in the solid-state structure of many planar π-conjugated aromatic compounds beilstein-journals.org. The specific interplay of CH–π interactions is a defining feature of this packing style beilstein-journals.orgrsc.org. Therefore, it is highly probable that Phenyl (4-cyanophenyl) carbonate would adopt a similar crystal packing, driven by the geometric and electronic characteristics of its phenyl and cyanophenyl rings.

Reaction Mechanisms and Kinetic Studies of Phenyl 4 Cyanophenyl Carbonate Transformations

Nucleophilic Acyl Substitution Mechanisms at the Carbonyl Center

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including carbonate esters. For (4-Cyanophenyl) phenyl carbonate, these reactions proceed at the carbonyl carbon, involving the attack of a nucleophile and subsequent departure of a leaving group. The specific pathway, whether concerted or stepwise, and the rate-determining step are highly dependent on the nucleophile, solvent, and the nature of the leaving groups.

The aminolysis of aryl carbonates, including systems analogous to this compound, has been a subject of detailed kinetic studies to elucidate their reaction mechanisms. nih.govrsc.orgresearchgate.net These reactions, involving amines as nucleophiles, are sensitive to the amine's structure (primary vs. secondary), basicity, and the solvent environment. nih.govresearchgate.net

For instance, kinetic studies on similar compounds like 4-nitrophenyl phenyl carbonate with secondary alicyclic amines often show a downward curvature in Brønsted-type plots (logarithm of the rate constant vs. the pKₐ of the amine). nih.govresearchgate.net This curvature indicates a change in the rate-determining step (RDS) as the basicity of the attacking amine increases. For less basic amines, the breakdown of a tetrahedral intermediate to products is rate-limiting, while for more basic amines, the formation of the intermediate becomes the RDS. nih.gov In contrast, reactions with certain amines may exhibit linear Brønsted plots, suggesting a consistent rate-determining step across the series. researchgate.netnih.gov

The aminolysis of many carbonate and thionocarbonate esters proceeds through a stepwise mechanism involving the formation of one or more tetrahedral intermediates. nih.govresearchgate.netrsc.org The initial attack of the amine nucleophile on the carbonyl carbon of the carbonate results in a zwitterionic tetrahedral intermediate, denoted as T±. nih.govresearchgate.net This intermediate is a crucial branching point in the reaction pathway.

Revert to the reactants by expelling the amine (k₋₁).

Expel a leaving group (e.g., phenoxide or 4-cyanophenoxide) to form the products (k₂).

Undergo deprotonation by a base (such as another amine molecule) to form an anionic tetrahedral intermediate, T⁻ (k₃). nih.govnih.gov

The reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with amines like morpholine (B109124) and aniline, for example, are understood to proceed through both a zwitterionic (T±) and an anionic (T⁻) intermediate. rsc.org Similarly, the aminolysis of 4-nitrophenyl phenyl thionocarbonate shows kinetic evidence for both T± and its deprotonated form, T⁻. nih.govresearchgate.net The relative rates of these steps (k₋₁, k₂, and k₃) dictate whether the reaction pathway is linear or involves a change in the rate-determining step. nih.gov The presence of zwitterionic intermediates is a common feature in many organic reactions, including certain cycloadditions, especially when polar interactions are significant. nih.govnih.gov

The solvent plays a critical role in the kinetics and mechanisms of aminolysis reactions. rsc.org The polarity of the solvent can influence the stability of the reactants, transition states, and intermediates, thereby altering the reaction pathway. lookchem.com For example, the aminolysis of phenyl and 4-nitrophenyl chloroformates proceeds via a stepwise mechanism in aqueous solution, but follows a concerted pathway in the less polar solvent acetonitrile. nih.gov This change is attributed to the destabilization of the zwitterionic tetrahedral intermediate (T±) in acetonitrile, which favors a mechanism where bond formation and bond cleavage occur simultaneously. nih.gov

In studies of related aryl carbonates, reactions are often conducted in mixed solvent systems, such as aqueous ethanol (B145695) or aqueous dimethyl sulfoxide (B87167) (DMSO), to ensure the solubility of all reactants. nih.govnih.govresearchgate.net The composition of the solvent mixture can significantly influence the reaction mechanism. For instance, the aminolysis of certain carbonates in 44 wt % ethanol-water proceeds without a base-catalyzed pathway, whereas in 20 mol % aqueous DMSO, a catalyzed route becomes apparent, highlighting the strong influence of the reaction medium. researchgate.net Theoretical studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate have shown that microsolvation by just two water molecules can significantly alter the predicted product distribution, underscoring the importance of specific solvent interactions. rsc.org

In the aminolysis of an unsymmetrical carbonate like this compound, two potential leaving groups (nucleofuges) exist: the phenoxide ion and the 4-cyanophenoxide ion. The term nucleofugality refers to the ability of a group to depart with the bonding electron pair. nih.gov The preferred leaving group is typically the one that is more stable as an anion, which often corresponds to the conjugate base of the stronger acid (i.e., the phenol (B47542) with the lower pKₐ).

Studies on the analogous compound 4-cyanophenyl 4-nitrophenyl carbonate and its thiono derivative provide insight into this competition. rsc.orglookchem.com In the aminolysis of 4-cyanophenyl 3-nitrophenyl thionocarbonate, both 4-cyanophenoxide and 3-nitrophenoxide are expelled, indicating comparable nucleofugality. lookchem.com However, for 4-cyanophenyl 4-nitrophenyl thionocarbonate, only the 4-nitrophenoxide ion acts as the leaving group, suggesting its superior nucleofugality is driven by the significant pKₐ difference. lookchem.com

The hierarchy of leaving groups can also be influenced by the electrophilic center (e.g., C=O vs. C=S) and the nature of the nucleophile. rsc.orgresearchgate.net For example, in the reaction of 4-cyanophenyl 3-nitrophenyl thionocarbonate, the ratio of expelled 3-nitrophenolate to 4-cyanophenolate was found to be different in phenolysis versus aminolysis, demonstrating the role of the attacking nucleophile in determining the nucleofuge hierarchy. lookchem.com

Interactive Table: Factors Influencing Nucleofugality in Aryl Carbonate Analogs Use the filters below to explore how different parameters affect leaving group behavior in reactions of compounds similar to this compound.

Kinetic studies of hydrolysis often involve monitoring the disappearance of the substrate or the appearance of products over time using techniques like High-Performance Liquid Chromatography (HPLC). scienceopen.comnih.gov By conducting the reaction at various pH levels (e.g., pH 4, 7, and 10) and temperatures, pseudo-first-order rate constants can be determined. scienceopen.comnih.gov These rate constants are then used to calculate activation parameters, such as the activation energy (Ea), using the Arrhenius equation, which provides deeper insight into the reaction mechanism. scienceopen.comnih.gov For bis(4-cyanophenyl) phenyl phosphate (B84403), it was found that hydrolysis proceeded exclusively through the elimination of 4-cyanophenol. nih.gov A similar selectivity might be expected in the hydrolysis of this compound, where the 4-cyanophenoxide is the more stable leaving group compared to phenoxide.

Transesterification is a process where one ester is converted into another by reacting with an alcohol, a reaction that can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org In the context of this compound, transesterification with an alcohol (R'OH) would lead to the formation of a new carbonate ester and the release of either phenol or 4-cyanophenol.

The general mechanism for transesterification is well-established:

Base-Catalyzed: Under basic conditions, an alkoxide ion (RO⁻) acts as the nucleophile, attacking the carbonyl carbon of the carbonate. This leads to a tetrahedral intermediate, which then collapses by expelling one of the original alkoxy/aryloxy groups. masterorganicchemistry.com

Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule. A series of proton transfer steps follows the formation of the tetrahedral intermediate, culminating in the elimination of an alcohol/phenol leaving group. masterorganicchemistry.com

The direction of the equilibrium in transesterification can often be controlled by using a large excess of the reactant alcohol or by removing one of the products (e.g., by distillation) as it forms. wikipedia.org In reactions involving aryl carbonates, more nucleophilic aliphatic alcohols can displace less nucleophilic phenols. wikipedia.org Kinetic studies of transesterification reactions, such as those involving dimethyl carbonate, often focus on determining reaction orders, rate constants, and activation energies to optimize conditions for synthesizing desired products like diphenyl carbonate. mdpi.comacs.orgneliti.comnih.gov

Aminolysis Reactions: Kinetic Investigations and Mechanistic Pathways

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Analysis

QSAR studies are pivotal in elucidating the electronic effects of substituents on reaction rates and mechanisms. For this compound, the electron-withdrawing nature of the cyano group plays a crucial role in its reactivity, which can be quantitatively assessed using linear free-energy relationships such as Brønsted and Yukawa-Tsuno plots.

Brønsted-Type Plots for Nucleophile and Leaving Group Effects

Brønsted-type plots are a cornerstone in the study of nucleophilic substitution reactions, correlating the logarithm of the rate constant with the pKa of the nucleophile or the conjugate acid of the leaving group. The slope of this plot, the Brønsted coefficient (β), provides a measure of the extent of bond formation or cleavage in the transition state.

In the context of the aminolysis of aryl phenyl carbonates, the Brønsted-type plot for the reactions of a series of cyclic secondary amines with a related compound, 4-(ethoxycarbonyl)phenyl phenyl carbonate, which also features an electron-withdrawing group, exhibits excellent linear correlations. For the uncatalyzed reaction, the Brønsted coefficient (βnuc) is 0.87, while for the catalyzed reaction, it is 0.58. researchgate.net A high βnuc value, like the one observed in the uncatalyzed reaction, suggests a significant degree of bond formation between the nucleophilic amine and the carbonyl carbon in the rate-determining transition state. Conversely, the lower βnuc for the catalyzed pathway indicates a transition state with less bond formation.

Similarly, the effect of the leaving group can be quantified. For the aminolysis of O-aryl O-phenyl thionocarbonates, a linear Brønsted-type plot with a βlg value of -0.50 was obtained for the reactions of compounds with varying leaving groups. This negative value indicates that a better leaving group (one with a lower pKa of its conjugate acid) leads to a faster reaction rate, as expected.

Yukawa–Tsuno Plots for Substituent Effects on Reaction Rates

The Yukawa–Tsuno equation is a powerful tool for analyzing the effect of substituents on the rates of aromatic substitution reactions, particularly when there is significant resonance interaction between the substituent and the reaction center. researchgate.net The equation is given by:

log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ))

where kₓ and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, ρ is the reaction constant reflecting the sensitivity of the reaction to electronic effects, σ and σ⁺ are the normal and resonance substituent constants, and r is the resonance demand parameter.

For the aminolysis of a series of Y-substituted-phenyl phenyl carbonates with piperidine (B6355638) in acetonitrile, the Yukawa–Tsuno plots provide insightful mechanistic details. researchgate.net The uncatalyzed reaction yields a ρY value of 4.82 and an r value of 0.47. The large positive ρY value indicates that electron-withdrawing substituents on the leaving group strongly accelerate the reaction by stabilizing the developing negative charge on the phenoxide leaving group. The r value of 0.47 suggests a moderate resonance demand, implying that through-conjugation between the substituent and the carbonate reaction center is significant in the transition state.

In the catalyzed reaction, the parameters are ρY = 2.21 and r = 0.21. researchgate.net The smaller ρY and r values in the catalyzed pathway suggest a transition state with less charge development on the leaving group and reduced resonance demand. This is consistent with a mechanism where the catalyst assists in the departure of the leaving group, thereby diminishing the electronic influence of the substituent.

Given that the cyano group is a strong electron-withdrawing group with a significant resonance component, the reactivity of this compound in nucleophilic substitution reactions would be expected to be high and to fit well within the correlations described by the Yukawa-Tsuno equation for related systems.

Table 1: Yukawa-Tsuno Parameters for the Aminolysis of Y-Substituted-Phenyl Phenyl Carbonates with Piperidine in Acetonitrile researchgate.net

Reaction PathwayρYr
Uncatalyzed4.820.47
Catalyzed2.210.21

Isotope Effects in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are a subtle yet powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. The deuterium (B1214612) KIE (kH/kD), where a hydrogen atom is replaced by its heavier isotope deuterium, is particularly common. wikipedia.orglibretexts.org

In the study of the aminolysis of 4-(ethoxycarbonyl)phenyl phenyl carbonate with piperidine and its deuterated analogue, contrasting KIEs were observed for the uncatalyzed and catalyzed pathways. researchgate.net The uncatalyzed reaction exhibited an inverse KIE of 0.84. An inverse KIE (kH/kD < 1) is often indicative of a change in hybridization at the hydrogen-bearing atom to a more sterically crowded environment in the transition state or a strengthening of the C-H bond.

Conversely, the catalyzed reaction showed a normal KIE of 1.42. researchgate.net A normal KIE (kH/kD > 1) is typically associated with the cleavage of a C-H (or N-H) bond in the rate-determining step. In the context of the catalyzed aminolysis, this suggests that the proton transfer from the nucleophile is part of the rate-limiting process, consistent with a concerted mechanism involving a six-membered cyclic transition state.

While these specific KIE values are for a related compound, they highlight the mechanistic insights that can be gained from such studies. For the reactions of this compound, similar investigations would be invaluable in definitively establishing the nature of the transition states in its various transformation pathways.

Table 2: Deuterium Kinetic Isotope Effects for the Reaction of 4-(Ethoxycarbonyl)phenyl Phenyl Carbonate with Piperidine/Deuterated Piperidine researchgate.net

Reaction PathwaykH/kD
Uncatalyzed0.84
Catalyzed1.42

Computational and Theoretical Investigations of Phenyl 4 Cyanophenyl Carbonate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are crucial for understanding the electronic architecture and reactivity of diaryl carbonates like phenyl (4-cyanophenyl) carbonate. rsc.org These computational techniques allow for a detailed examination of molecular orbitals, charge distributions, and the prediction of reaction pathways. rsc.orgwikipedia.org

DFT studies on similar carbonate systems have been used to explore reaction mechanisms, such as the oxidative carbonylation of methanol (B129727) to form dimethyl carbonate. rsc.org Such calculations help identify the active sites of catalysts and the elementary steps of the reaction. rsc.org While specific DFT data for phenyl (4-cyanophenyl) carbonate is not extensively detailed in the provided results, the principles are broadly applicable. For instance, DFT can be used to analyze the hydrolysis of related phosphate (B84403) compounds like bis(4-cyanophenyl) phenyl phosphate, providing insights into reaction kinetics and the influence of pH. researchgate.net The study of various carbonate reactions, including those involving carbon dioxide and hydroxyl radicals, further showcases the capability of DFT to elucidate reactivity differences and reaction mechanisms. researchgate.net

Transition State Analysis and Energy Barrier Determination

A significant application of quantum chemical calculations is the characterization of transition states, which is fundamental to understanding reaction kinetics. researchgate.net For reactions involving carbonates, such as their aminolysis or hydrolysis, DFT is employed to locate the transition state structures and calculate their energies. rsc.orgrsc.orggithub.io This information is vital for determining the energy barriers of reactions.

For example, in the synthesis of dimethyl carbonate, DFT calculations have revealed high activation energies for certain proposed pathways, indicating they are less likely to occur. rsc.org Similarly, studies on the reaction of CO2-containing systems with hydroxyl radicals have used DFT to calculate energy barriers, showing significant differences in reactivity between species like CO2 and HCO3⁻. researchgate.net In the context of hydrolysis reactions, DFT is a common tool for studying kinetics and mechanisms, with benchmarks showing that certain DFT functionals can predict energy barriers with high accuracy. github.io These computational approaches can also be applied to investigate the rotational energy barriers in molecules, which can be compared with experimental data from techniques like NMR. nih.gov

Reaction Coordinate Analysis and Potential Energy Surfaces

Reaction coordinate analysis provides a map of the potential energy surface (PES), illustrating the energy of a chemical system as it transforms from reactants to products. This analysis is crucial for visualizing the entire reaction pathway, including intermediates and transition states.

For the aminolysis of cyclic carbonates, which shares mechanistic features with reactions of linear carbonates, kinetic studies help to understand the reaction progress. rsc.orgrsc.org While specific PES diagrams for phenyl (4-cyanophenyl) carbonate were not found, the general methodology is well-established. For instance, in the electrocatalytic reduction of CO2, DFT is used to construct free energy diagrams for possible reaction pathways, helping to understand complex processes like C-C bond formation. researchgate.net This type of analysis allows researchers to compare the feasibility of different mechanistic proposals.

Elucidation of Intermediates and Product Distributions

Computational methods are instrumental in identifying and characterizing transient intermediates that may not be directly observable experimentally. For instance, in the synthesis of dimethyl carbonate on a zeolite catalyst, DFT calculations have been used to identify various intermediates, including methanediol (B1200039) and monomethyl carbonate species. rsc.org

In the aminolysis of carbonates, reactions can proceed through different pathways, leading to a mixture of products. lincoln.ac.ukresearchgate.net For example, the reaction of glycerol (B35011) carbonate with amines leads to two different hydroxyurethane isomers. core.ac.uk The distribution of these products can be influenced by factors such as the structure of the amine and the solvent used. core.ac.uk Computational studies can help rationalize these observations by calculating the relative energies of the transition states leading to each product. In reactions of amines with dimethyl carbonate, the product selectivity (carboxymethylation vs. methylation) can be controlled by the choice of catalyst and reaction conditions. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules, over time. nih.govmdpi.com This technique is particularly valuable for understanding how the local environment affects a molecule's structure and reactivity.

While specific MD simulations for phenyl (4-cyanophenyl) carbonate were not found, the methodology has been applied to similar systems. For example, MD simulations have been used to investigate the conformational transitions of enzymes involved in glycoside hydrolysis. nih.gov In the study of acyclic sugar alcohols, MD simulations have revealed that these molecules can flip between extended and bent conformations, with the frequency of these transitions depending on their specific stereochemistry. mdpi.com For the carbonation of portlandite, ab initio MD simulations have been used to explore the reaction mechanisms at the solid-liquid or solid-gas interface, showing how surface chemistry and the presence of water influence reactivity. mdpi.com Coarse-grained MD simulations are also a tool to study the behavior of larger systems, such as the interaction of RNA with its environment. grafiati.com

Predicting Spectroscopic Parameters through Computational Models

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. wikipedia.orgunibo.it

For instance, quantum chemical calculations can predict rotational spectroscopy parameters, which are essential for identifying molecules in the interstellar medium. unibo.it While achieving high accuracy for direct comparison with experimental results can be computationally expensive, DFT-based models can predict rotational constants with sufficient accuracy for many purposes. mdpi.com Similarly, computational methods can simulate vibronic spectra by calculating normal coordinates and vibrational frequencies. nasa.gov This is particularly useful for complex systems like polycyclic aromatic hydrocarbons, where vibronic interactions can be significant. nasa.gov Although specific predicted spectra for phenyl (4-cyanophenyl) carbonate are not available in the search results, these established computational techniques are directly applicable.

Machine Learning Approaches in Reaction Prediction and Optimization

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, optimize reaction conditions, and even aid in the discovery of new reactions. beilstein-journals.orgresearchgate.netnih.govchemrxiv.orgdoaj.orgnih.gov These data-driven approaches can accelerate research by reducing the need for extensive experimentation. beilstein-journals.org

ML models can be trained on large datasets of chemical reactions to predict properties like reaction yield or to recommend optimal catalysts, solvents, and temperatures. beilstein-journals.orgresearchgate.net For example, ML has been used to predict sedimentary carbonate formation in oceanography and to optimize reaction conditions in synthetic chemistry. acs.org While the direct application of ML to phenyl (4-cyanophenyl) carbonate is not yet widely reported, the general strategies are highly relevant. chemrxiv.orgdoaj.org ML can leverage data from high-throughput experimentation to build predictive models. beilstein-journals.org These models can also be combined with quantum chemical calculations, for instance, by using DFT-derived features to train the ML algorithm, potentially leading to more accurate predictions of reactivity. youtube.com The development of ML models for predicting various chemical properties and reaction outcomes is an active area of research with the potential to significantly impact the study of compounds like phenyl (4-cyanophenyl) carbonate. researchgate.netnih.govrsc.org

Applications of Phenyl 4 Cyanophenyl Carbonate in Advanced Chemical Research

Role as a Synthetic Intermediate in Organic Synthesis

The chemical architecture of phenyl (4-cyanophenyl) carbonate allows it to serve as a strategic intermediate in the construction of sophisticated molecular frameworks. Its utility stems from the distinct reactivity of its two primary functional groups: the phenyl carbonate and the terminal nitrile.

Precursor for Complex Organic Molecules and Fine Chemicals

Phenyl (4-cyanophenyl) carbonate functions as a versatile precursor for introducing the 4-cyanophenyl group into larger, more complex molecules. The phenyl carbonate portion of the molecule acts as an efficient acylating agent, with the phenoxy group being a competent leaving group. nih.govacs.org This reactivity allows for the covalent attachment of the "(4-cyanophenoxy)carbonyl" moiety to a wide range of nucleophiles, such as alcohols or amines.

The 4-cyanophenyl unit itself is a critical structural element in many fine chemicals, including pharmaceuticals and dyes, due to its electronic properties and ability to participate in specific intermolecular interactions. Furthermore, the nitrile (cyano) group is a cornerstone of synthetic chemistry, known for its diverse transformations. nih.gov It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. nih.govatamanchemicals.comwikipedia.org This versatility makes phenyl (4-cyanophenyl) carbonate a valuable intermediate for delivering this functional handle into target structures.

Reagent in C-C Bond Formation and Derivatization

While not a direct C-C bond-forming reagent, phenyl (4-cyanophenyl) carbonate is a key player in derivatization reactions that facilitate the construction of complex architectures. Its primary role is in acylation reactions, where it transfers the (4-cyanophenoxy)carbonyl group.

The true potential for C-C bond formation lies in the subsequent reactions of the installed nitrile group. As a functional group, the nitrile is highly versatile; for instance, it can react with Grignard reagents to form ketones after hydrolysis. atamanchemicals.comwikipedia.org It also serves as a directing group in various C-H bond functionalization reactions and can act as a radical acceptor in cascade strategies, enabling the synthesis of a wide array of functional molecules. nih.gov Therefore, phenyl (4-cyanophenyl) carbonate serves as a stable and effective reagent for introducing the cyanophenyl moiety, which can then be elaborated through various C-C bond-forming and derivatization strategies.

Contributions to Polymer Science and Advanced Materials

The distinct structural features of phenyl (4-cyanophenyl) carbonate make it an important component in materials science, particularly in the development of specialty polymers with tailored properties.

Monomer in the Synthesis of Specialty Polycarbonates

Phenyl (4-cyanophenyl) carbonate can be used as a functional monomer in the synthesis of specialty polycarbonates through transesterification reactions. mdpi.comrsc.orgmdpi.com In this process, analogous to the use of diphenyl carbonate in industrial polycarbonate production, it reacts with diols in a melt polycondensation process. mdpi.comjaci.or.jp

The incorporation of the pendant 4-cyanophenyl group into the polymer backbone imparts specific properties to the resulting material. The strong dipole moment of the cyano group can enhance intermolecular forces, leading to changes in thermal properties, such as an increased glass transition temperature. It can also modify the polymer's solubility and increase its refractive index. These tailored characteristics are highly desirable for applications in optics, electronics, and high-performance engineering plastics.

Table 1: Comparison of Monomers for Polycarbonate Synthesis

Monomer Key Feature Resulting Polymer Property
Diphenyl Carbonate Standard building block General-purpose polycarbonates (e.g., with Bisphenol A)
Phenyl (4-Cyanophenyl) Carbonate Contains polar nitrile group Specialty polycarbonates with enhanced thermal stability, refractive index, and specific solvent resistance
Cyclic Carbonates Ring-opening polymerization Aliphatic polycarbonates, often for biomedical applications

Building Block for Liquid Crystalline Materials Development

The development of liquid crystals heavily relies on molecules that possess a rigid, elongated shape (calamitic mesogens). The 4-cyanobiphenyl (B145940) unit is one of the most well-known and widely used mesogenic groups due to its rigidity, linearity, and strong dipole moment, which promotes the necessary intermolecular alignment for forming liquid crystal phases. nbinno.comnih.govwikipedia.org

Table 2: Structural Comparison of Phenyl (4-Cyanophenyl) Carbonate with Known Liquid Crystals

Compound Core Structure Key Functional Groups Typical Application
4'-Pentyl-4-cyanobiphenyl (5CB) Biphenyl -CN, -C5H11 Liquid Crystal Displays
4'-Octyloxy-4-biphenylcarbonitrile (8OCB) Biphenyl -CN, -OC8H17 Liquid Crystal Displays
Phenyl (4-Cyanophenyl) Carbonate Phenyl-O-(C=O)-O-Phenyl -CN Building block for LC polymers

Degradable Linker in Hydrogel Systems

In the field of biomaterials, there is significant interest in creating hydrogels that can degrade under specific conditions for applications like controlled drug delivery and tissue engineering. umn.edu The chemical bonds used as crosslinkers within the hydrogel network dictate its degradation profile. bezwadabiomedical.com

The carbonate linkage in phenyl (4-cyanophenyl) carbonate is susceptible to hydrolysis, making it a useful degradable linker. nih.govrsc.org Research has shown that incorporating carbonate bonds into hydrogel crosslinks allows for controlled degradation. nbinno.comnih.govacs.org The rate of this degradation can be tuned and is generally different from other common hydrolyzable linkers like esters or amides. Studies comparing various labile bonds have demonstrated that carbonate linkers offer a distinct degradation profile, providing another tool for designing smart materials with precise release kinetics. nih.govacs.org For instance, when integrated into photolabile systems, the carbonate bond's susceptibility to both hydrolysis and photolysis can be exploited to create materials with multi-modal degradation pathways. nih.gov

Table 3: Relative Degradation Characteristics of Labile Linkers in Hydrogels

Linker Type Susceptibility to Hydrolysis Susceptibility to Photolysis Key Feature
Ester Significant Moderate Common, but can have rapid hydrolysis
Amide Very Slow Slow Highly stable, slow degradation
Carbonate Moderate Moderate Offers an intermediate degradation rate
Carbamate Slow High Superior light responsiveness and resistance to hydrolysis nih.gov

Advanced Electrophilic Reagent in Catalytic Transformations

The chemical behavior of phenyl (4-cyanophenyl) carbonate is dominated by the electrophilic nature of its carbonyl carbon. This reactivity is significantly enhanced by the presence of the 4-cyanophenyl group. The cyano (–CN) substituent is strongly electron-withdrawing, which polarizes the adjacent C–O bond, making the 4-cyanophenoxide a good leaving group. This "activation" renders the carbonate highly susceptible to nucleophilic attack, establishing it as an effective carboxy-transfer reagent in various chemical transformations.

Kinetic studies on analogous activated carbonates, such as 4-nitrophenyl phenyl carbonate, have shown that they readily react with nucleophiles like primary and secondary amines. researchgate.netnih.gov The reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate. researchgate.netnih.gov Similar reactivity is expected for phenyl (4-cyanophenyl) carbonate, where the rate and mechanism of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net This predictable reactivity allows for its use in catalytic processes where the controlled transfer of a carbonyl or a phenoxycarbonyl group is required.

In catalytic transformations, the compound can be used to synthesize other carbonates, carbamates, and ureas under mild conditions. For instance, in the presence of a suitable catalyst, it can react with alcohols to form new, unsymmetrical carbonates or with amines to form carbamates. This reactivity is central to its application as a building block in complex molecule synthesis.

Table 1: Role of Phenyl (4-Cyanophenyl) Carbonate as an Electrophilic Reagent

Reaction TypeRole of Phenyl (4-Cyanophenyl) CarbonateProduct Class
CarbamoylationTransfers the phenoxycarbonyl group to an amine.Carbamates
TranscarbonationReacts with an alcohol to exchange the cyanophenoxy group.Unsymmetrical Carbonates
Urea (B33335) SynthesisReacts with amines to form urea derivatives.Ureas

Ligand and Building Block in Medicinal Chemistry Research

In the realm of medicinal chemistry and chemical biology, phenyl (4-cyanophenyl) carbonate serves as a valuable building block for constructing complex molecules with potential therapeutic applications. Its utility stems from its defined reactivity and the desirable physicochemical properties of the cyanophenyl motif.

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The cyanophenyl group is a key structural element in various inhibitors, and phenyl (4-cyanophenyl) carbonate provides a direct method for its incorporation. One notable area of application is in the design of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial to numerous physiological processes.

Human Carbonic Anhydrase II (hCA II) is a well-studied isoform and a target for diuretics and anti-glaucoma agents. nih.gov The most effective CA inhibitors are sulfonamides that bind to the zinc ion in the enzyme's active site. mdpi.com Medicinal chemists often modify the sulfonamide core with various "tail" groups to enhance binding affinity and selectivity for different CA isoforms. mdpi.comnih.gov

Phenyl (4-cyanophenyl) carbonate is an ideal reagent for this purpose. It can react with an amine or alcohol functionality on a parent sulfonamide scaffold to introduce a (4-cyanophenyl)oxycarbonyl tail. This tail can then interact with amino acid residues lining the active site cavity, potentially increasing the inhibitor's potency and selectivity. The synthesis of pyrazoline-based benzenesulfonamides has been shown to yield effective hCA I and hCA II inhibitors. nih.gov The strategic addition of a cyanophenyl-containing moiety via a reactive carbonate could be a viable strategy for developing novel inhibitors.

Table 2: Application in the Design of Enzyme Inhibitors

Target EnzymeInhibitor Scaffold TypePotential Role of the (4-Cyanophenyl) Moiety
Carbonic Anhydrase II (hCA II)Sulfonamide-basedForms interactions with active site residues to improve affinity and selectivity.
Other Kinases/ProteasesVarious heterocyclic coresActs as a key binding element or a reactive handle for creating probes.

Molecular scaffolds are core structures that can be systematically modified to create libraries of diverse compounds for screening in chemical biology and drug discovery. nih.gov These libraries are used to identify "hit" compounds that modulate a biological target's function, which can then be developed into more refined biological probes or drug leads. rsc.org

Phenyl (4-cyanophenyl) carbonate is well-suited for this role due to its bifunctional nature.

Reactive Handle : The activated carbonate group serves as a reactive handle for attaching the scaffold to various building blocks containing nucleophilic groups (e.g., amines, alcohols, thiols).

Core Structure : The cyanophenyl ring provides a rigid core that can be further functionalized if needed, allowing for systematic variation of substituents to explore the structure-activity relationship (SAR).

By reacting phenyl (4-cyanophenyl) carbonate with a library of amines, for example, a researcher can rapidly generate a corresponding library of carbamates. Each member of this new library bears the common cyanophenyl scaffold but differs in the appended R-group from the amine. These compounds can then be screened in biological assays to identify structures with desired activities. This modular approach accelerates the discovery of new biologically active molecules.

Table 3: Phenyl (4-Cyanophenyl) Carbonate as a Molecular Scaffold

Scaffold FeatureDescriptionApplication in Chemical Biology
Reactive Carbonate An electrophilic center for covalent bond formation with nucleophiles.Enables the synthesis of compound libraries (e.g., carbamates, ureas).
Rigid Cyanophenyl Core A stable aromatic ring that provides a defined spatial orientation for substituents.Serves as a foundational structure for systematic chemical modification and SAR studies.
Cyano Group An electron-withdrawing group that can participate in hydrogen bonding or be chemically modified.Can be used as a recognition element for biological targets or as a point for further diversification.

Future Research Directions and Emerging Paradigms for Phenyl 4 Cyanophenyl Carbonate

Exploration of Novel Reaction Pathways and Catalytic Applications

The carbonate bond in phenyl (4-cyanophenyl) carbonate is a key functional group that can be targeted for various chemical transformations. Future research will likely focus on uncovering novel reaction pathways that leverage this reactivity, moving beyond simple hydrolysis or aminolysis.

One major area of exploration is in the field of transesterification. The synthesis of diphenyl carbonate (DPC) via the transesterification of dimethyl carbonate (DMC) with phenol (B47542) is a well-established green alternative to the hazardous phosgene (B1210022) process. mdpi.com This process often utilizes a range of catalysts to overcome thermodynamic limitations and improve reaction rates and selectivity. mdpi.com Similar strategies could be developed for phenyl (4-cyanophenyl) carbonate. Investigating its reactions with various alcohols, phenols, and amines under catalytic conditions could yield a library of new, functionalized molecules.

The disproportionation of methyl phenyl carbonate (MPC) into diphenyl carbonate (DPC) and dimethyl carbonate (DMC) is another key reaction in modern carbonate chemistry, often requiring specialized catalysts to proceed efficiently. rsc.org Research into whether phenyl (4-cyanophenyl) carbonate can undergo analogous self-disproportionation or cross-disproportionation reactions with other carbonates would be a novel pursuit. This could open up pathways to symmetrical and unsymmetrical dicarbonates that are otherwise difficult to synthesize.

The development of bespoke catalysts will be critical. Studies on lead-based nanocatalysts (e.g., PbO/MgO, PbO/ZrO₂) have demonstrated high activity for the conversion of MPC to DPC, with performance linked to high catalyst dispersion and the presence of Lewis acid sites. rsc.org Future work should involve screening such heterogeneous catalysts for reactions involving phenyl (4-cyanophenyl) carbonate. Furthermore, organocatalysis, using tertiary amine bases like DBU, TBD, and DMAP, has proven effective for the synthesis of phenyl esters from carboxylic acids using diphenyl carbonate under neat conditions. rsc.org The application of these simple, metal-free catalytic systems to reactions of phenyl (4-cyanophenyl) carbonate represents a promising and sustainable research avenue.

Table 1: Potential Catalytic Systems for Phenyl (4-Cyanophenyl) Carbonate Transformations

Catalyst Type Specific Examples Potential Application Reference
Heterogeneous Nanocatalysts PbO/MgO, PbO/ZrO₂, PbO/SiO₂ Transesterification and disproportionation reactions rsc.org
Homogeneous Catalysts Pd(OAc)₂, W–Mo-heteropolyacids Oxidative carbonylation pathways researchgate.net

Integration with Supramolecular Chemistry and Nanotechnology

The distinct molecular features of phenyl (4-cyanophenyl) carbonate—specifically the electron-deficient phenyl ring due to the cyano group, the electron-rich phenyl ring, and the polar carbonate linker—make it an excellent candidate for studies in supramolecular chemistry. The 4-cyanophenyl motif is known to participate in the formation of exotic supramolecular assemblies through hydrogen bonding and π-π stacking interactions. nih.govnih.gov In studies involving 4-cyanophenylboronic acid, the cyano group acts as a hydrogen bond acceptor, facilitating the construction of complex networks like stacked layers and helical chains. nih.govnih.gov Future research should explore the ability of phenyl (4-cyanophenyl) carbonate to form co-crystals, liquid crystals, or other ordered assemblies with complementary molecules, potentially leading to new materials with unique optical or electronic properties.

In the realm of nanotechnology, the phenyl carbonate group is recognized as a reactive handle for the functionalization of nanoparticles. nih.gov Research on polysaccharide phenyl carbonates has shown that they can self-assemble into well-defined spherical nanoparticles (NPs). nih.gov The phenyl carbonate moieties on the surface of these NPs are reactive towards primary amines, allowing for the covalent attachment of molecules like dyes, drugs, or antibodies under mild aqueous conditions. nih.govresearchgate.net This precedent strongly suggests that phenyl (4-cyanophenyl) carbonate could be used either as a surface-modifying agent for existing nanoparticles or as a building block for novel, reactive nanostructures. The cyano group could provide an additional site for coordination or further chemical modification, enabling the development of multifunctional nanomaterials for applications in targeted drug delivery or advanced diagnostics.

Development of Sustainable Synthetic Routes and Methodologies

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research must focus on establishing sustainable routes to phenyl (4-cyanophenyl) carbonate itself, avoiding hazardous reagents and minimizing waste. Traditional syntheses of related compounds like 4-cyanobiphenyl (B145940) have involved multi-step processes using toxic materials such as cuprous cyanide. google.com

A key strategy would be to adapt the green synthesis of diphenyl carbonate, which uses non-toxic dimethyl carbonate in a transesterification process, as a model. mdpi.com A potential sustainable route could involve the catalytic transesterification of diphenyl carbonate or dimethyl carbonate with 4-cyanophenol. This approach would replace potentially toxic activating agents with a recyclable and less hazardous carbonate source.

Furthermore, the use of base catalysts under solvent-free (neat) conditions at elevated temperatures has been shown to be an effective and sustainable method for producing phenyl esters from diphenyl carbonate. rsc.org Investigating similar neat reaction conditions for the synthesis of phenyl (4-cyanophenyl) carbonate could significantly reduce solvent waste and simplify purification procedures. The goal would be to develop a process with high atom economy, low E-factor (environmental factor), and minimal use of hazardous substances, aligning with the principles of green chemistry.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To fully understand and optimize the novel reaction pathways and sustainable synthetic routes discussed previously, advanced characterization techniques capable of real-time, in-situ monitoring are essential. While traditional post-reaction analysis (e.g., chromatography, NMR) is invaluable, it provides limited insight into reaction kinetics, catalyst behavior, and the formation of transient intermediates.

Future studies should employ techniques such as in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the concentration of reactants, products, and key intermediates as the reaction progresses. This would provide crucial kinetic data for mechanistic elucidation. For heterogeneous catalytic systems, techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) are vital for characterizing the catalyst's physical and chemical state. rsc.org However, performing these analyses under reaction conditions (in-situ or operando modes) would be a significant step forward, allowing researchers to observe changes in the catalyst's oxidation state, morphology, and surface composition as they happen. This information is critical for understanding catalyst deactivation mechanisms and for designing more robust and efficient catalysts. rsc.org Similarly, for supramolecular assembly, techniques like variable-temperature single-crystal X-ray diffraction can reveal the dynamics of crystal formation and phase transitions.

Computational Design of Functionalized Derivatives for Specific Applications

Computational chemistry offers a powerful paradigm for accelerating the discovery of new functional molecules by predicting their properties before synthesis. Future research on phenyl (4-cyanophenyl) carbonate should heavily integrate computational design to explore functionalized derivatives for specific, targeted applications.

Drawing parallels from the design of quinazolinone derivatives as anti-cancer agents, molecular docking and other computational tools can be used to predict the binding affinity of phenyl (4-cyanophenyl) carbonate derivatives to biological targets like enzyme active sites. nih.gov For example, by modifying the phenyl or 4-cyanophenyl rings with various substituents, it may be possible to design potent and selective enzyme inhibitors. Computational studies can help identify which derivatives are most likely to be active, thereby prioritizing synthetic efforts and reducing the cost and time of experimental screening. nih.gov

Beyond biological applications, density functional theory (DFT) calculations can be used to predict the electronic properties (e.g., HOMO/LUMO levels), reactivity, and spectroscopic signatures of novel derivatives. This information is crucial for designing new molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. By systematically exploring the effects of different functional groups in silico, researchers can establish clear structure-property relationships, providing a rational design strategy for the next generation of materials based on the phenyl (4-cyanophenyl) carbonate scaffold.

Table 2: Computationally Designed Derivatives and Their Potential Applications

Derivative Class Computational Method Predicted Property/Interaction Potential Application Reference Inspiration
Substituted Phenyl Rings Molecular Docking, MD Simulations Binding affinity to enzyme active sites (e.g., EGFR) Enzyme inhibitors, therapeutic agents nih.gov
Extended π-Systems Density Functional Theory (DFT) HOMO/LUMO energy levels, charge transport properties Organic electronics, OLEDs N/A

Q & A

What laboratory synthesis methods are effective for producing (4-Cyanophenyl) phenyl carbonate, and how do catalyst systems influence reaction efficiency?

Basic Research Focus
this compound can be synthesized via transesterification reactions using dimethyl carbonate (DMC) and phenol derivatives. A critical step involves selecting catalysts that enhance selectivity and yield. Titanium-based catalysts (e.g., TiO₂/SiO₂) and organotin compounds (e.g., dibutyltin oxide) have demonstrated high efficiency, with reaction temperatures optimized between 160–180°C . For example, Wang et al. (2014) reported that organotin catalysts achieve >85% yield in disproportionation reactions by stabilizing intermediates . Methodologically, researchers should monitor reaction progress using gas chromatography (GC) and optimize solvent systems (e.g., toluene or chlorobenzene) to minimize side products.

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural purity?

Basic Research Focus
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools for structural confirmation. Key IR absorptions include C=O stretching (~1750 cm⁻¹) and C≡N vibrations (~2230 cm⁻¹) from the cyanophenyl group . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, as it resolves co-eluting impurities from transesterification byproducts . For quantitative validation, calibration curves using synthesized standards (e.g., methyl phenyl carbonate) improve accuracy .

How can density functional theory (DFT) models predict the electronic structure and reaction pathways of this compound?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G* level) are instrumental in mapping electron density distributions and transition states. Becke’s three-parameter hybrid functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately predicts thermodynamic properties, such as Gibbs free energy changes during transesterification . For instance, modeling the nucleophilic attack of phenoxide ions on the carbonyl group reveals activation barriers, guiding catalyst design . Researchers should validate computational results against experimental kinetic data (e.g., Arrhenius plots) to refine exchange-correlation functionals .

What experimental strategies resolve contradictions between observed kinetic data and theoretical models for this compound disproportionation?

Advanced Research Focus
Discrepancies between experimental rate constants and DFT-predicted values often arise from neglected solvent effects or non-ideal catalyst-substrate interactions. Haubrock et al. (2008) addressed this by incorporating activity coefficients (e.g., using the UNIFAC model) into kinetic analyses, improving alignment with theoretical predictions . Additionally, isotopic labeling (e.g., ¹³C tracing) can clarify mechanistic ambiguities, such as whether disproportionation proceeds via a concerted or stepwise pathway . Sensitivity analysis of rate-limiting steps (e.g., carbonate group transfer) further refines model accuracy .

How do steric and electronic effects of substituents influence the reactivity of this compound in polymerization reactions?

Advanced Research Focus
The electron-withdrawing cyano group (-CN) on the phenyl ring increases electrophilicity at the carbonate carbonyl, accelerating nucleophilic attacks in polycondensation reactions. Steric hindrance from bulky substituents (e.g., tert-butyl groups) can reduce reactivity, as shown in comparative studies with tert-butyl phenyl carbonate . To mitigate this, researchers use bulky catalysts (e.g., mesoporous silica-anchored organotin) that balance steric accessibility and electronic activation . Computational tools like Molecular Electrostatic Potential (MEP) maps aid in visualizing reactive sites .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
While specific toxicity data for this compound is limited, structural analogs (e.g., diphenyl carbonate) require stringent precautions. Use NIOSH-approved respirators (e.g., P95) and chemical-resistant gloves (nitrile or neoprene) to prevent dermal exposure . Fume hoods are mandatory during synthesis to avoid inhalation of volatile intermediates. Waste disposal should follow EPA guidelines for aryl carbonates, with neutralization using mild bases (e.g., sodium bicarbonate) before incineration .

How can researchers address challenges in scaling up the synthesis of this compound without compromising yield?

Advanced Research Focus
Continuous-flow reactors mitigate heat transfer limitations observed in batch processes. Zhang et al. (2016) achieved 92% yield in scaled transesterification by using fixed-bed reactors with immobilized TiO₂/SiO₂ catalysts, reducing residence time to <2 hours . Process Analytical Technology (PAT), such as inline FT-IR, enables real-time monitoring of reactant concentrations . Thermodynamic analysis (e.g., van’t Hoff plots) identifies optimal temperature ranges to avoid side reactions like hydrolysis .

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